molecular formula C18H14N2O3 B5551576 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5551576
M. Wt: 306.3 g/mol
InChI Key: FKXDGKRHPCEOLJ-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione (CAS: Not assigned

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16(19-10-9-12-5-1-4-8-15(12)19)11-20-17(22)13-6-2-3-7-14(13)18(20)23/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXDGKRHPCEOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with an isoindole derivative through a series of condensation and cyclization reactions.

  • Step 1: Synthesis of Indole Derivative

      Reagents: Indole, acetic anhydride, and a suitable catalyst.

      Conditions: The reaction is carried out under reflux conditions to form the acetylated indole.

  • Step 2: Formation of Isoindole Derivative

      Reagents: Phthalic anhydride and ammonia.

      Conditions: The reaction is conducted at elevated temperatures to form the isoindole structure.

  • Step 3: Coupling Reaction

      Reagents: The acetylated indole and isoindole derivatives.

      Conditions: The coupling reaction is typically performed in the presence of a base such as sodium hydride, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxindole derivatives: from oxidation.

    Alcohol derivatives: from reduction.

    Substituted indole derivatives: from electrophilic substitution.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a precursor in the development of novel heterocyclic compounds.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with various biological receptors.

Medicine:

  • Explored for its potential anti-cancer properties.
  • Evaluated for its role in neuroprotective therapies.

Industry:

  • Utilized in the development of new materials with specific electronic properties.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The indole and isoindole moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

N,N'-Ethylenediphthalimide (CAS 607-26-1)

  • Structure : Two isoindole-1,3-dione groups connected via an ethyl chain.
  • Key Properties : High thermal stability due to symmetrical phthalimide units.
  • Applications: Used in polymer synthesis, e.g., as a crosslinking agent or monomer.
  • Contrast : Unlike the target compound, it lacks heterocyclic indole substituents, limiting its bioactivity but enhancing industrial utility .

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione

  • Structure : Indole linked via an acryloyl-phenyl group to isoindoline-dione.
  • Synthesis : Prepared via Claisen-Schmidt condensation between indolecarbaldehyde and acetylphenyl-isoindole-dione .
  • Applications : The conjugated acryloyl group may enhance UV absorption, suggesting applications in materials science.
  • Contrast : The acryloyl spacer differs from the target compound’s oxoethyl linker, affecting electronic properties and reactivity .

Folpet (CAS 133-07-3)

  • Structure : 2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione.
  • Key Properties : Broad-spectrum fungicidal activity due to the trichloromethylthio group.
  • Applications : Widely used in agriculture as a pesticide.
  • Contrast : The electron-withdrawing trichloromethylthio group enhances pesticidal activity, unlike the target compound’s indole-oxoethyl substituent .

N-(2-Aminoethyl)phthalimide Hydrochloride (CAS 30250-67-0)

  • Structure: Isoindole-dione with an aminoethyl side chain.
  • Key Properties : Water-soluble hydrochloride salt with a melting point of 271–275°C.
  • Applications : Versatile intermediate for peptide synthesis or drug candidates (e.g., kinase inhibitors).
  • Contrast : The primary amine group enables nucleophilic reactions, whereas the target compound’s indole group may participate in π-π stacking or receptor binding .

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione

  • Structure : Isoindole-dione with a polyethylene glycol (PEG) chain.
  • Key Properties : Enhanced hydrophilicity due to PEG, improving solubility in aqueous media.
  • Applications : Used in drug delivery systems or bioconjugation chemistry.
  • Contrast : The hydrophilic PEG chain contrasts with the hydrophobic indole group in the target compound, directing their respective applications toward biologics versus small-molecule therapeutics .

Biological Activity

The compound 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione , a derivative of isoindole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H14N2O3
  • Molecular Weight : 306 g/mol
  • LogP : 2.73 (indicating moderate lipophilicity)
  • Rotatable Bonds : 2

These properties suggest that the compound may exhibit good membrane permeability, which is crucial for its biological activity.

1. Cyclooxygenase Inhibition

One of the primary biological activities of isoindole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that compounds similar to This compound exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, studies have shown that certain phthalimide derivatives can inhibit COX enzymes more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)
Meloxicam507510
Compound A65808
Compound B70856

2. Antioxidant Activity

The compound has also demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is vital for protecting cells from oxidative stress and inflammation-related damage. The antioxidant capacity is often measured using assays that evaluate the reduction of free radicals in vitro .

3. Anti-inflammatory Effects

Beyond COX inhibition, derivatives of isoindole have shown potential in modulating inflammatory pathways by affecting pro-inflammatory cytokines such as TNF-alpha and IL-6. These compounds can enhance the expression of anti-inflammatory markers like IL-10, indicating their dual role in inflammation modulation .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with various enzymes involved in inflammatory processes.
  • Scavenging Free Radicals : Its ability to donate electrons helps neutralize free radicals.

Case Studies

Several studies have explored the biological implications of isoindole derivatives:

  • Study on COX Inhibition : A recent study synthesized various phthalimide derivatives and assessed their COX inhibitory activities. Compounds were tested against COX enzymes with results indicating superior inhibition compared to standard NSAIDs .
  • Antioxidant Evaluation : Another study evaluated the antioxidant potential of similar compounds using DPPH and ABTS assays, confirming their efficacy in reducing oxidative stress markers in cell cultures .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:
The synthesis typically involves multi-step organic reactions. A widely used method includes the condensation of substituted isoindole derivatives with indole-based precursors. For example:

  • Step 1: Reacting 2-acylbenzoic acids with isatoic anhydride in the presence of a catalyst (e.g., p-toluenesulfonic acid) under reflux conditions (~140°C) to form isoindole intermediates .
  • Step 2: Alkylation or coupling reactions (e.g., Sonogashira coupling) to introduce the indole moiety, followed by purification via column chromatography .
    Critical parameters include temperature control, catalyst selection, and solvent polarity to avoid side reactions.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Post-synthesis characterization requires a combination of:

  • X-ray crystallography to resolve the 3D structure and confirm stereochemistry (as demonstrated for analogous compounds in ) .
  • NMR spectroscopy (¹H/¹³C) to verify proton environments and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>95% is standard for biological assays) .
    Thermogravimetric analysis (TGA) may also be used to study thermal stability .

Advanced: How can reaction conditions be optimized to address low yields in its synthesis?

Answer:
Low yields often stem from competing side reactions or unstable intermediates. Strategies include:

  • Design of Experiments (DoE): Systematic variation of temperature, catalyst loading, and solvent polarity to identify optimal conditions .
  • Kinetic studies: Monitoring reaction progress via in-situ FTIR or LC-MS to pinpoint bottlenecks (e.g., slow coupling steps) .
  • Protecting groups: Introducing temporary groups (e.g., tert-butoxycarbonyl) to stabilize reactive sites during synthesis .
    For example, highlights the use of Sonogashira coupling with Pd catalysts, where ligand choice (e.g., PPh₃ vs. XPhos) significantly impacts yield.

Advanced: What mechanistic approaches are used to study its biological activity?

Answer:
To elucidate bioactivity (e.g., antimicrobial or anticancer properties):

  • Molecular docking: Predict binding interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock Vina .
  • In vitro assays: Dose-response studies (IC₅₀ determination) in cell lines, combined with flow cytometry to assess apoptosis induction .
  • Structure-Activity Relationship (SAR): Modifying substituents (e.g., replacing the indole moiety with quinoline, as in ) to correlate structural features with potency .
    notes that derivatives with electron-withdrawing groups on the indole ring exhibit enhanced activity.

Advanced: How can contradictions in reported biological data be resolved?

Answer:
Discrepancies in bioactivity data (e.g., varying IC₅₀ values across studies) may arise from:

  • Impurity profiles: Residual solvents or unreacted intermediates (validate purity via HPLC) .
  • Assay conditions: Differences in cell lines, incubation times, or solvent carriers (DMSO vs. PBS).
  • Structural analogs: Misassignment of activity to the parent compound vs. metabolites (use LC-MS to track degradation).
    A meta-analysis of literature data, combined with standardized protocols (e.g., NIH/WHO guidelines), is recommended .

Advanced: What computational methods are suitable for predicting its physicochemical properties?

Answer:

  • LogP calculations: Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity, critical for pharmacokinetic profiling .
  • Molecular dynamics (MD): Simulate solubility and membrane permeability in lipid bilayers .
  • DFT calculations: Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
    provides XLogP3 values for related isoindole derivatives, which can guide property prediction.

Advanced: How does the compound’s stereochemistry influence its reactivity and bioactivity?

Answer:
Stereochemical variations (e.g., axial vs. equatorial substituents) can:

  • Alter binding affinity to chiral targets (e.g., enzymes or receptors) .
  • Impact metabolic stability (e.g., susceptibility to CYP450 oxidation) .
  • Modify crystallinity and solubility (critical for formulation).
    Single-crystal X-ray studies (as in ) are essential to confirm stereochemistry and correlate it with observed activity .

Advanced: What strategies mitigate degradation during storage?

Answer:
Degradation pathways (hydrolysis, oxidation) require:

  • Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar) to prevent moisture uptake .
  • Stabilizers: Add antioxidants (e.g., BHT) or buffering agents (e.g., citrate) in solution formulations .
  • Accelerated stability studies: Conduct stress testing (40°C/75% RH) per ICH guidelines to identify degradation products via LC-MS .

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